molecular formula C11H9ClO2 B7847103 3-Chlorophenyl-(2-furyl)methanol

3-Chlorophenyl-(2-furyl)methanol

Cat. No.: B7847103
M. Wt: 208.64 g/mol
InChI Key: FHOQVVSVBRRGBP-UHFFFAOYSA-N
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Description

3-Chlorophenyl-(2-furyl)methanol is an organic compound with the molecular formula C11H9ClO2. It consists of a chlorophenyl group and a furyl group attached to a methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chlorophenyl-(2-furyl)methanol typically involves the reaction of 3-chlorobenzaldehyde with 2-furylmethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The process involves the formation of an intermediate, which then undergoes further reactions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and distillation are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophenyl-(2-furyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Chlorophenyl-(2-furyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Chlorophenyl-(2-furyl)methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

  • 5-(2,4-Dichlorophenyl)-2-furylmethanol
  • 5-(4-Chlorophenyl)-3-isoxazolylmethanol
  • 5-(3-Nitrophenyl)-2-furylmethanol

Comparison: 3-Chlorophenyl-(2-furyl)methanol is unique due to its specific combination of a chlorophenyl group and a furyl group. This combination imparts distinct chemical and biological properties, making it different from other similar compounds. For example, the presence of the chlorine atom in the phenyl ring can influence the compound’s reactivity and interaction with biological targets .

Properties

IUPAC Name

(3-chlorophenyl)-(furan-2-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClO2/c12-9-4-1-3-8(7-9)11(13)10-5-2-6-14-10/h1-7,11,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHOQVVSVBRRGBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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